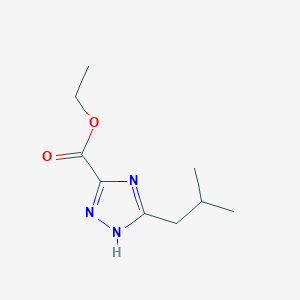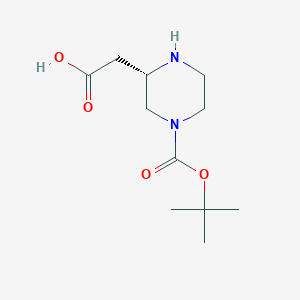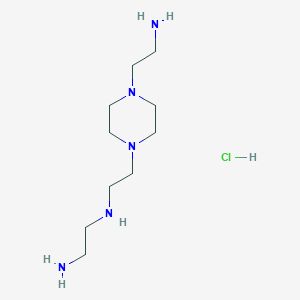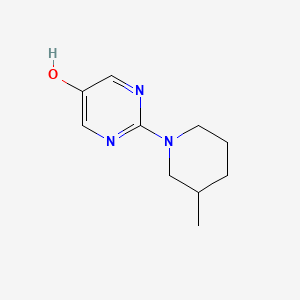
Ethyl 2-(bromomethyl)-4,6-dichloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(bromomethyl)-4,6-dichloronicotinate is a chemical compound that belongs to the class of halogenated nicotinates It is characterized by the presence of bromine and chlorine atoms attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(bromomethyl)-4,6-dichloronicotinate typically involves the bromination of ethyl 4,6-dichloronicotinate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(bromomethyl)-4,6-dichloronicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of ethyl 4,6-dichloronicotinate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted nicotinates, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(bromomethyl)-4,6-dichloronicotinate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of novel drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(bromomethyl)-4,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Similar in structure but lacks the chlorine atoms, making it less reactive in certain contexts.
Ethyl 4,6-dichloronicotinate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 2-(bromomethyl)-4,6-dichloronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H8BrCl2NO2 |
|---|---|
Peso molecular |
312.97 g/mol |
Nombre IUPAC |
ethyl 2-(bromomethyl)-4,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)8-5(11)3-7(12)13-6(8)4-10/h3H,2,4H2,1H3 |
Clave InChI |
CVDQSVBKJHRIJW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1Cl)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11787688.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787691.png)




![6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B11787714.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11787716.png)




